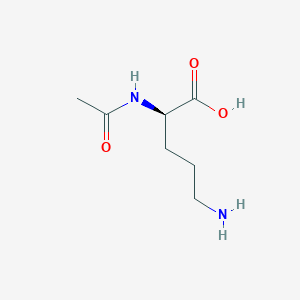
N2-Acetyl-D-ornithine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-Acetyl-D-ornithine: is a derivative of the amino acid ornithine, characterized by the presence of an acetyl group attached to the nitrogen atom at the second position of the ornithine molecule. It has the molecular formula C7H14N2O3 and is known for its role in various biochemical pathways, particularly in the metabolism of amino acids and the urea cycle .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N2-Acetyl-D-ornithine can be synthesized through the acetylation of D-ornithine. The process typically involves the reaction of D-ornithine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the nitrogen atom at the second position .
Industrial Production Methods: Industrial production of this compound often involves enzymatic methods, utilizing specific enzymes like N-acetylornithine deacetylase. These enzymes catalyze the acetylation process with high specificity and efficiency, making the production process more sustainable and eco-friendly .
Análisis De Reacciones Químicas
Types of Reactions: N2-Acetyl-D-ornithine undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by acetylornithine deacetylase, resulting in the formation of ornithine and acetate.
Transamination: Involving the transfer of an amino group to form N-acetyl-L-glutamate 5-semialdehyde and L-glutamate.
Common Reagents and Conditions:
Hydrolysis: Water and acetylornithine deacetylase.
Transamination: 2-oxoglutarate and specific aminotransferases.
Major Products:
Hydrolysis: Ornithine and acetate.
Transamination: N-acetyl-L-glutamate 5-semialdehyde and L-glutamate.
Aplicaciones Científicas De Investigación
Chemistry: N2-Acetyl-D-ornithine is used as a precursor in the synthesis of various nitrogen-containing compounds. It is also employed in studying enzyme mechanisms and metabolic pathways .
Biology: In biological research, this compound is used to investigate the role of acetylation in protein function and regulation. It is also involved in the study of the urea cycle and amino acid metabolism .
Medicine: this compound has potential therapeutic applications in treating metabolic disorders related to the urea cycle. It is also being explored for its role in modulating immune responses and inflammation .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as a building block for various chemical syntheses .
Mecanismo De Acción
N2-Acetyl-D-ornithine exerts its effects primarily through its involvement in the urea cycle and amino acid metabolism. It acts as a substrate for specific enzymes, such as acetylornithine deacetylase, which catalyze its conversion to ornithine and acetate. This reaction is crucial for maintaining the balance of nitrogen-containing compounds in the body .
Comparación Con Compuestos Similares
- N-acetyl-L-ornithine
- N-acetyl-L-glutamate
- N-acetyl-L-citrulline
Comparison: N2-Acetyl-D-ornithine is unique due to its specific acetylation at the second nitrogen position, which distinguishes it from other acetylated amino acids. This unique structure allows it to participate in specific biochemical reactions and pathways that are not accessible to its analogs .
Propiedades
Número CAS |
210545-24-7 |
|---|---|
Fórmula molecular |
C7H14N2O3 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-5-aminopentanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m1/s1 |
Clave InChI |
JRLGPAXAGHMNOL-ZCFIWIBFSA-N |
SMILES isomérico |
CC(=O)N[C@H](CCCN)C(=O)O |
SMILES canónico |
CC(=O)NC(CCCN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


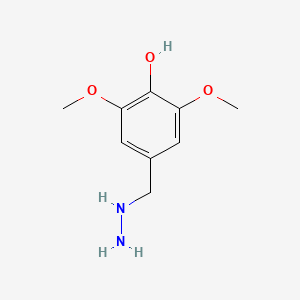

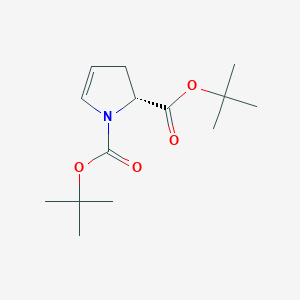
![(1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B12438251.png)

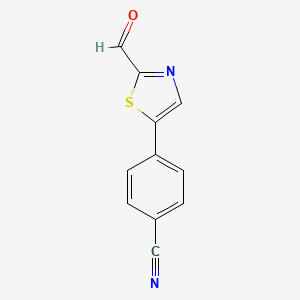

![2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12438285.png)
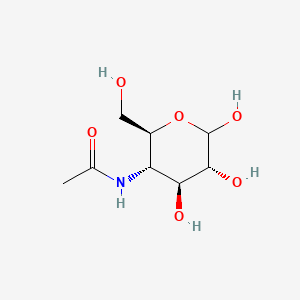
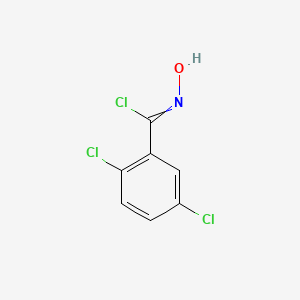
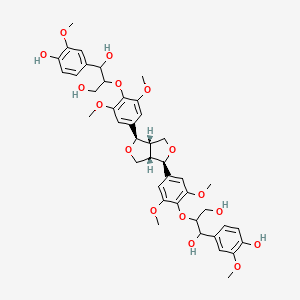
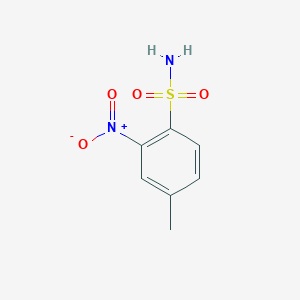
![[1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12438311.png)
![[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,8,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12438317.png)
